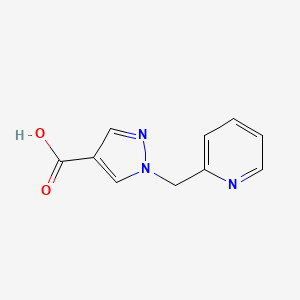
1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid, also known as PPM-18, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PPM-18 is a pyrazole derivative that possesses a pyridine ring, which makes it a unique compound with diverse biological activities.
Applications De Recherche Scientifique
Functionalization Reactions
Experimental and theoretical studies have explored the functionalization reactions of pyrazole-carboxylic acids and derivatives. The conversion of pyrazole-3-carboxylic acid into pyrazole-3-carboxamide through reaction with diamines demonstrates the compound's utility in synthesizing complex molecules. These studies shed light on the mechanistic aspects and potential applications in creating novel compounds with specified functionalities (Yıldırım, Kandemirli, & Demir, 2005).
Synthesis and Structural Studies
Research on the synthesis, crystal structure, and computational study of pyrazole derivatives highlights their potential in molecular design. The characterization of new pyrazole derivatives, including studies on their thermodynamic properties and tautomeric forms, underlines the versatility of these compounds in scientific research. These investigations provide valuable insights into the stability and structural preferences of these molecules, which are crucial for designing materials with specific properties (Shen, Huang, Diao, & Lei, 2012).
Combinatorial Chemistry and Drug Discovery
The development of libraries of fused pyridine-carboxylic acids, including pyrazolo[3,4-b]pyridines, underscores the importance of these compounds in combinatorial chemistry and drug discovery. By facilitating the synthesis of diverse chemical entities, these libraries serve as a valuable resource for identifying new therapeutic agents. The ability to undergo standard combinatorial transformations makes these compounds particularly useful in the search for novel drugs (Volochnyuk et al., 2010).
Corrosion Inhibition
Pyrazole derivatives have been evaluated for their effectiveness as corrosion inhibitors, demonstrating the compound's application in materials science. Studies on pyrazole moieties indicate their potential in protecting metals against corrosion, an important aspect in extending the lifespan of metal components in various industries. The investigation of their inhibition efficiency and the underlying mechanisms offers insights into the design of more effective corrosion inhibitors (El Hajjaji et al., 2018).
Biomedical Applications
Research on pyrazolo[3,4-b]pyridines covers their synthesis and potential biomedical applications. These compounds, due to their heterocyclic structure, are explored for various therapeutic purposes, including as cyclin-dependent kinase (Cdk) inhibitors, which are critical in cancer treatment. The extensive study of these compounds' synthesis, structure, and applications provides a comprehensive overview of their significance in medicinal chemistry (Donaire-Arias et al., 2022).
Propriétés
IUPAC Name |
1-(pyridin-2-ylmethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)8-5-12-13(6-8)7-9-3-1-2-4-11-9/h1-6H,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUZKMFQFRDGKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=C(C=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2761250.png)
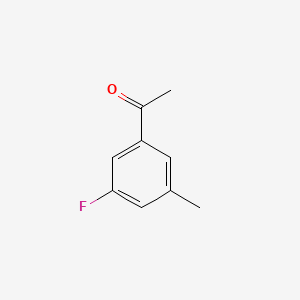
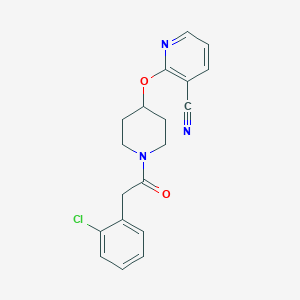
![methyl N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamate](/img/structure/B2761253.png)
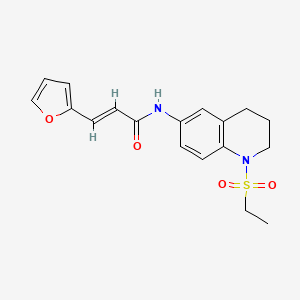
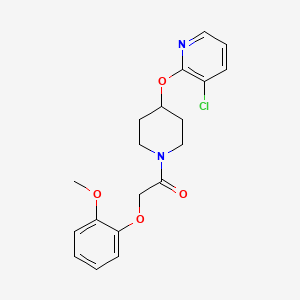
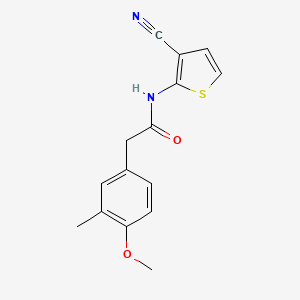
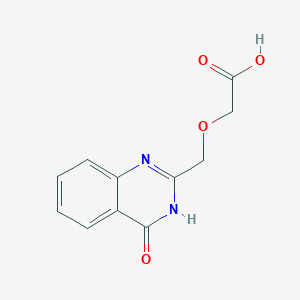
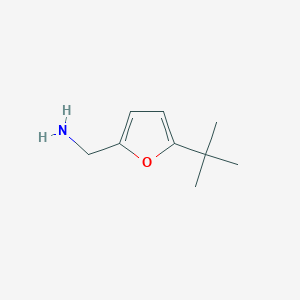
![2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/no-structure.png)
![N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2761266.png)
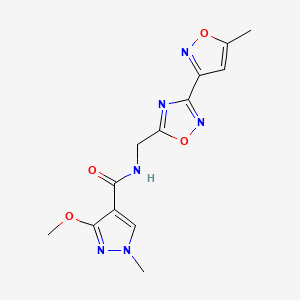
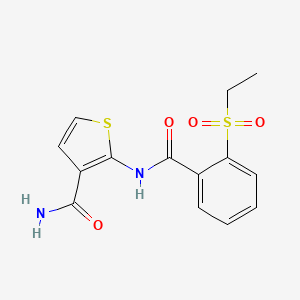
![(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2761272.png)